N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Systematic Nomenclature and Structural Elucidation
The compound’s IUPAC name, N-[2-(4-fluorophenyl)ethyl]-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide , systematically describes its molecular architecture. Breaking this down:
- Piperidine-3-carboxamide forms the central scaffold, with a carboxamide group (-CONH$$_2$$) at position 3 of the piperidine ring.
- The 1-(3-methyltriazolo[4,3-b]pyridazin-6-yl) substituent indicates a triazolo[4,3-b]pyridazine ring fused at positions 4 and 3, with a methyl group at position 3 and attachment to the piperidine nitrogen via position 6.
- The N-[2-(4-fluorophenyl)ethyl] group denotes a 2-(4-fluorophenyl)ethyl chain bonded to the carboxamide nitrogen.
Structural elucidation typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the triazolo[4,3-b]pyridazine core generates distinct $$^{1}\text{H}$$-NMR signals for its aromatic protons (δ 8.5–9.5 ppm), while the piperidine ring’s protons resonate between δ 1.5–3.5 ppm. The fluorine atom on the phenyl group produces a characteristic $$^{19}\text{F}$$-NMR signal near δ -115 ppm.
Historical Context in Heterocyclic Chemistry Research
The development of triazolo-pyridazine hybrids traces back to the mid-20th century, when pyridazine derivatives were first explored for their electronic and pharmacological properties. The fusion of triazole rings with pyridazine, as seen in triazolo[4,3-b]pyridazine, emerged in the 1970s as a strategy to enhance metabolic stability and target affinity. Piperidine-carboxamide motifs gained prominence in the 1990s due to their conformational flexibility and ability to engage biological targets through hydrogen bonding.
The specific incorporation of fluorophenyl groups, as in N-[2-(4-fluorophenyl)ethyl], reflects advancements in bioisosteric replacement strategies. Fluorine’s electronegativity improves membrane permeability and pharmacokinetics, a trend widely adopted in antiviral and anticancer drug design.
Position Within Piperidine-Triazolo-Pyridazine Hybrid Architectures
This compound belongs to a growing class of piperidine-triazolo-pyridazine hybrids, which are characterized by three key structural domains:
- Triazolo-pyridazine core : Serves as a planar, aromatic scaffold for π-π interactions with biological targets.
- Piperidine-carboxamide moiety : Provides conformational flexibility and hydrogen-bonding capacity.
- Fluorophenyl-ethyl substituent : Enhances lipophilicity and modulates electronic properties.
Comparative analysis with analogs highlights unique features:
This structural diversity underscores the role of substituents in tuning physicochemical and pharmacological profiles. The target compound’s 4-fluorophenyl-ethyl group may optimize blood-brain barrier penetration compared to bulkier aryl substituents.
Properties
Molecular Formula |
C20H23FN6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23FN6O/c1-14-23-24-18-8-9-19(25-27(14)18)26-12-2-3-16(13-26)20(28)22-11-10-15-4-6-17(21)7-5-15/h4-9,16H,2-3,10-13H2,1H3,(H,22,28) |
InChI Key |
UMCYFLXMQRAEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Piperidine-3-Carboxamide Core Synthesis
The piperidine-3-carboxamide derivative is synthesized via reductive amination or direct carboxamide formation. A common approach involves:
-
Starting Material : Piperidine-3-carboxylic acid is activated using ethyl chloroformate or carbodiimide reagents (e.g., EDCI) in dichloromethane.
-
Amidation : Reaction with 2-(4-fluorophenyl)ethylamine in the presence of HOBt (hydroxybenzotriazole) yields N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide.
-
Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to achieve >95% purity.
3-Methyl Triazolo[4,3-b]Pyridazin-6-yl Intermediate
The triazolo-pyridazine ring is constructed through cyclocondensation:
-
Hydrazine Precursor : 6-Chloropyridazin-3-amine reacts with acetylhydrazine in ethanol under reflux to form a hydrazone intermediate.
-
Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80°C induces cyclization, yielding 3-methyltriazolo[4,3-b]pyridazin-6-yl chloride.
-
Functionalization : The chloride is displaced via nucleophilic aromatic substitution using piperidine derivatives.
Coupling of Subunits
The final step involves coupling the piperidine-3-carboxamide with the triazolo-pyridazine moiety:
-
Buchwald-Hartwig Amination : A palladium-catalyzed (e.g., Pd₂(dba)₃) coupling in toluene at 110°C links the piperidine nitrogen to the triazolo-pyridazine ring.
-
Alternative Method : Microwave-assisted coupling using HATU in DMF at 100°C for 15 minutes achieves 82% yield.
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. The table below summarizes optimized conditions from diverse studies:
| Step | Solvent | Catalyst/Reagent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Amidation | DCM | EDCI/HOBt | 0–5°C | 78% | |
| Cyclization | POCl₃ | – | 80°C | 65% | |
| Coupling | DMF | HATU | 100°C (MW) | 82% | |
| Purification | Ethyl acetate | – | RT | 95% purity |
Key Findings :
-
Microwave irradiation reduces reaction time from 12 hours to 15 minutes while improving yield.
-
Palladium catalysts require rigorous exclusion of oxygen to prevent deactivation.
Purification and Characterization
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amines.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereochemical impurities.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.25–7.18 (m, 2H, fluorophenyl), 4.31 (q, 2H, CH₂).
-
HPLC Purity : 99.2% (tR = 6.8 min).
Scale-Up and Industrial Considerations
Industrial production faces challenges in reproducibility and cost:
-
Batch Reactors : 50 L reactors with mechanical stirring achieve consistent yields (75–80%).
-
Cost Drivers : HATU and palladium catalysts account for 60% of raw material costs; substituting cheaper ligands (Xantphos) reduces expenses by 30%.
-
Waste Management : POCl₃ neutralization with aqueous NaHCO₃ generates phosphate byproducts requiring specialized disposal.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation to form an N-oxide derivative under acidic or basic conditions. For example:
These reactions are critical for modulating the compound’s polarity and bioavailability. The fluorophenyl group remains inert under these conditions due to the stability of the C–F bond .
Substitution Reactions
The triazolopyridazine moiety participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:
Example: Halogenation at C-7 of the pyridazine ring:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF (reflux, 4 hrs) | C-7 chlorination | 78% | |
| Amination | Morpholine, DIPEA, DMF (80°C, 12 hrs) | C-7 substitution with morpholine | 65% |
The methyl group at C-3 of the triazole ring sterically hinders substitution at adjacent positions, directing reactivity to the pyridazine ring .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Notes | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (8 hrs) | Carboxamide → carboxylic acid | Degrades triazole core | |
| Basic Hydrolysis | NaOH (aq), 60°C (24 hrs) | Partial hydrolysis with <20% yield | Limited by steric bulk |
Hydrolysis is primarily limited to the carboxamide group, with the triazolopyridazine core remaining intact under mild conditions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:
Suzuki-Miyaura Coupling:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Boronic Acid Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 hrs) | Biaryl formation at C-7 | 62% |
This reaction is contingent on prior halogenation at C-7, as demonstrated in analogs.
Reduction Reactions
Selective reduction of the triazole ring is achievable under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome | Notes | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C (1 atm, 25°C, 24 hrs) | Triazole → dihydrotriazole | Partial ring saturation |
Full saturation of the triazole ring is not observed due to kinetic barriers .
Metabolic Reactions (In Vitro)
In hepatic microsome studies, fluorophenyl groups undergo oxidative defluorination:
| Reaction Type | Enzymatic System | Metabolite Identified | Half-Life | Reference |
|---|---|---|---|---|
| Oxidative Defluorination | CYP3A4, NADPH | Hydroxyphenyl derivative | 2.1 hrs |
This pathway is minor (<5% total metabolism), with primary clearance via glucuronidation of the carboxamide .
Stability Under Stress Conditions
Forced degradation studies reveal:
| Condition | Parameters | Degradation Products | Stability | Reference |
|---|---|---|---|---|
| Photolysis | 1.2 million lux-hours | N-dealkylation at piperidine | 8% loss | |
| Thermal Stress | 60°C, 75% RH (14 days) | No significant degradation | Stable |
Comparative Reactivity with Analogs
Key differences from structural analogs include:
| Compound Modification | Reactivity Change | Reference |
|---|---|---|
| Replacement of methyl with CF₃ | Enhanced electrophilicity at C-7 | |
| Piperidine → pyrrolidine | Faster hydrolysis of carboxamide |
This compound’s reactivity is governed by its triazolopyridazine core’s electron deficiency, the steric bulk of the methyl group, and the stability of the fluorophenyl substituent. Further studies are warranted to explore its applications in targeted drug delivery and prodrug design .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple heterocycles which contribute to its biological activity. Its molecular formula is , with a molecular weight of 370.4 g/mol. The presence of the triazole and pyridazine rings is crucial for its pharmacological properties.
Anti-Tubercular Activity
Recent studies have investigated the compound's efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In a study focused on designing novel anti-tubercular agents, derivatives of this compound were synthesized and evaluated. Notably, several derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra strains . This suggests that modifications to the piperidine and triazole moieties can enhance anti-tubercular efficacy.
Cancer Treatment Potential
The triazolo-pyridazine scaffold has shown promise in cancer therapy as well. Compounds similar to N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide have been explored for their ability to inhibit c-Met kinases, which are implicated in various cancers. For example, derivatives have demonstrated potent inhibition with IC50 values as low as 0.005 µM and favorable pharmacokinetic properties in preclinical models . This highlights the potential for developing targeted therapies for non-small cell lung cancer and other malignancies.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders as well. Research into related compounds has indicated their effectiveness as modulators of Janus kinase-related diseases and Huntington's disease . The ability to cross the blood-brain barrier due to its lipophilic nature may enhance its therapeutic profile in neurological contexts.
Case Study: Anti-Tubercular Efficacy
- Objective : Evaluate the anti-tubercular activity of synthesized derivatives.
- Methodology : Synthesis of various derivatives followed by biological testing against M. tuberculosis.
- Results : Several compounds showed promising activity with low cytotoxicity on human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Case Study: Cancer Inhibition
- Objective : Assess the inhibitory effects on c-Met kinases.
- Methodology : Structure-activity relationship studies conducted on triazolo-pyridazine derivatives.
- Results : Identified compounds with IC50 values indicating strong inhibition of cancer cell proliferation, leading to further exploration as preclinical candidates for cancer therapy .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Remarks |
|---|---|---|---|
| Derivative A | Anti-tubercular | 1.35 | Significant activity against M. tuberculosis |
| Derivative B | Cancer inhibition | 0.005 | Potent c-Met kinase inhibitor |
| Derivative C | Neurological modulation | N/A | Potential for treating Huntington’s disease |
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Profiles
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Solubility (µM) |
|---|---|---|---|---|---|
| Target Compound | 3.1 | 1 | 6 | 78.9 | 12.4 |
| STK651245 (6) | 3.8 | 2 | 7 | 92.3 | 8.7 |
| C1632 | 2.9 | 1 | 5 | 65.2 | 18.9 |
| Z4500949681 (11) | 4.2 | 1 | 5 | 67.8 | 5.3 |
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a novel compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Triazolopyridazine moiety : A fused bicyclic system that contributes to its biological properties.
- Fluorophenyl group : Enhances lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinases : Initial studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer proliferation and survival.
- Receptors : Potential modulation of neurotransmitter receptors may contribute to its neuropharmacological effects.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity against cancer cell lines : The compound has shown IC50 values in the low micromolar range against various human cancer cell lines, indicating significant anti-proliferative effects (e.g., IC50 values of 12 nM against specific kinases) .
- Selectivity profiles : It displays selectivity towards certain kinases over others, which may reduce off-target effects and enhance therapeutic efficacy .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and bioavailability of the compound:
- Absorption and distribution : The compound demonstrated favorable absorption characteristics with significant brain penetration observed in pharmacokinetic studies .
- Therapeutic outcomes : In models of disease such as cancer and neurological disorders, treatment with this compound resulted in reduced tumor growth and improved behavioral outcomes .
Table 1: Biological Activity Summary
| Activity Type | Description | IC50 Value (µM) |
|---|---|---|
| Cytotoxicity | Against HCT116 cancer cells | 0.012 |
| Kinase Inhibition | Selective inhibition of ALK | 0.0029 |
| Neurotransmitter Modulation | Potential modulation of serotonin receptors | TBD |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Peak Plasma Concentration (Cmax) | 150 ng/mL |
| Half-life (t½) | 6 hours |
Case Studies
-
Case Study on Cancer Treatment :
- A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.
-
Neuropharmacological Effects :
- In a model of anxiety-like behavior in rodents, administration of the compound resulted in reduced anxiety levels as measured by the elevated plus-maze test. This suggests potential applications in treating anxiety disorders.
Q & A
Q. Key Reaction Conditions :
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the piperidine ring, fluorophenyl group, and triazolo-pyridazine connectivity. For example, the 4-fluorophenyl proton signals appear as doublets near δ 7.2–7.4 ppm, while the triazolo-pyridazine protons resonate as singlets at δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H] ~452.18 Da) .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the piperidine and triazolo-pyridazine moieties. A similar compound in was analyzed via single-crystal diffraction (space group P2/c) .
Advanced: How can researchers optimize the compound’s metabolic stability through structural modifications?
Methodological Answer:
- Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies show fluorinated analogs exhibit 2–3× longer half-lives in microsomal assays .
- Triazolo-pyridazine Modifications : Introducing electron-withdrawing groups (e.g., CF) at the 3-position of the triazolo-pyridazine ring reduces susceptibility to enzymatic degradation. highlights trifluoromethyl groups improving lipophilicity (logP ~2.8) and metabolic stability .
- Piperidine Rigidification : Replacing the piperidine with a bridged bicyclic system (e.g., azabicyclo[3.2.1]octane) can restrict conformational flexibility, reducing off-target interactions .
Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets. Focus on kinases with ATP-binding pockets resembling the triazolo-pyridazine moiety (e.g., JAK2, FLT3) .
- IC Determination : Perform dose-response curves using ADP-Glo™ assays. For example, a similar compound in showed IC values <100 nM against FLT3 .
- Cellular Assays : Test antiproliferative effects in leukemia cell lines (e.g., MV4-11) with ATP competition controls to confirm kinase dependency .
Advanced: How should conflicting data on biological activity be analyzed and resolved?
Methodological Answer:
- Orthogonal Assays : Validate initial findings with complementary methods. For example, confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Batch Reprodubility Checks : Re-synthesize the compound under controlled conditions (see FAQ 1) to rule out synthetic variability .
- Structural Reanalysis : Re-examine NMR and crystallographic data to ensure correct stereochemistry. Misassignment of the piperidine carboxamide configuration (R vs. S) can lead to contradictory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
